Thiophene-3-carboxaldoxime

Description

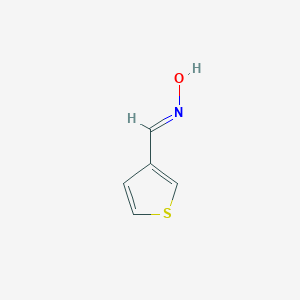

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCZUXSHORSJIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Thiophene 3 Carboxaldoxime and Analogues

Chemo-Enzymatic Synthesis Routes for Aldoximes from Thiophene-3-carbaldehyde Precursors

The process begins with the chemical formation of the aldoxime. Thiophene-3-carbaldehyde is reacted with hydroxylamine (B1172632), which forms the Thiophene-3-carboxaldoxime intermediate in situ. Following this chemical step, the biocatalyst is introduced. The aldoxime dehydratase enzyme specifically recognizes the aldoxime and catalyzes its dehydration to the corresponding nitrile, thiophene-3-carbonitrile.

This tandem chemo-enzymatic process is advantageous as it allows for the direct conversion of the aldehyde to a nitrile without the need to isolate the aldoxime intermediate, which can be unstable. The enzymatic step proceeds under mild aqueous conditions, avoiding the harsh reagents and elevated temperatures often required for chemical dehydration. Research into enzymes like aldoxime dehydratases demonstrates their potential for accepting a broad range of substrates, making this a promising route for various thiophene (B33073) analogues.

| Step | Process Type | Reactants | Key Reagent/Catalyst | Product | Key Advantage |

|---|---|---|---|---|---|

| 1 | Chemical Synthesis | Thiophene-3-carbaldehyde, Hydroxylamine | Base or Acid Catalyst | This compound (in situ) | Rapid formation of intermediate. |

| 2 | Enzymatic Dehydration | This compound | Aldoxime Dehydratase (Oxd) | Thiophene-3-carbonitrile | Mild, aqueous conditions; high selectivity. |

Optimized Chemical Synthesis Methodologies for Thiophene-3-carbaldehyde Oxime

Optimization of the chemical synthesis of this compound has largely focused on improving the environmental footprint and operational simplicity of the reaction. A significant advancement is the adoption of mechanochemistry, specifically grindstone or ball-milling techniques, which offer a solvent-free reaction environment.

In a typical mechanochemical procedure, solid reactants—Thiophene-3-carbaldehyde, hydroxylamine hydrochloride, and a solid base such as sodium hydroxide (B78521) (NaOH)—are combined in a milling vessel. The mechanical force generated by grinding or milling provides the energy required to initiate and sustain the reaction without the need for a solvent. This method dramatically reduces waste and eliminates the environmental and safety concerns associated with volatile organic solvents.

Compared to conventional solution-phase methods, which often require refluxing in a solvent like ethanol (B145695) with a base such as pyridine (B92270) for several hours, the solvent-free approach is significantly faster, often reaching completion within minutes. Yields are typically high to excellent, and the final product can often be isolated with minimal purification. The use of inexpensive and non-toxic catalysts, such as bismuth(III) oxide (Bi₂O₃), has also been explored in solvent-free oximation, further enhancing the green credentials of the synthesis.

| Parameter | Conventional Solution-Phase Method | Optimized Mechanochemical Method |

|---|---|---|

| Solvent | Ethanol, Pyridine, or aqueous solutions | None (Solvent-free) |

| Catalyst/Base | Pyridine, Sodium Carbonate | Solid NaOH, Bi₂O₃, or Florisil® |

| Reaction Time | Several hours | 1.5 - 20 minutes |

| Energy Input | Heating / Reflux | Mechanical Grinding / Milling |

| Work-up | Solvent extraction, purification | Simple filtration, minimal purification |

| Environmental Impact | Generation of solvent waste | Minimal waste, high atom economy |

Methodological Advancements in Aldoxime Formation from Thiophene-3-carbaldehyde

Methodological advancements in the formation of aldoximes from precursors like Thiophene-3-carbaldehyde are driven by the principles of green and sustainable chemistry. The overarching trend is a move toward processes that are faster, safer, more efficient, and less polluting than traditional techniques.

One of the most significant advancements is the development of solvent-free and catalyst-free reaction conditions. As discussed, mechanochemistry has proven to be a highly effective method for producing oximes with excellent yields in very short reaction times. Microwave-assisted synthesis is another key advancement, where microwave irradiation provides rapid and uniform heating, often accelerating reaction rates dramatically compared to conventional heating. Microwave-assisted methods can be performed with or without a solvent; when used solvent-free, often with a solid support like silica (B1680970) gel or alumina, they represent a clean and efficient protocol.

The use of water as a green solvent is another important development. Researchers have developed procedures for synthesizing aryl oximes in mineral water at room temperature without any catalyst, offering an exceptionally economical and environmentally benign pathway. Furthermore, novel catalytic systems continue to be explored. While classical methods use stoichiometric amounts of base, modern approaches utilize catalytic amounts of substances like zinc oxide (ZnO) or copper sulfate (B86663) (CuSO₄) which are effective, cheaper, and easier to handle.

Finally, the concept of one-pot synthesis, where multiple reaction steps are carried out in the same vessel, represents a major leap in process efficiency. For instance, one-pot conversions of aldehydes directly to nitriles via an unisolated oxime intermediate streamline the synthetic sequence, save time and resources, and minimize waste. These tandem reactions are a hallmark of advanced organic synthesis, transforming multi-step procedures into a single, efficient operation.

Coordination Chemistry and Metal Complexation of Thiophene 3 Carboxaldoxime

Synthesis and Structural Characterization of Thiophene-3-carboxaldoxime Metal Complexes

The synthesis of metal complexes with oxime-containing ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes can then be characterized using a variety of spectroscopic and crystallographic techniques.

Cobalt(II) Coordination Compounds

Electronic spectra of Co(II) complexes are typically used to determine their geometry. Tetrahedral Co(II) complexes generally exhibit intense absorption bands in the visible region, whereas octahedral complexes show weaker bands at different wavelengths. jetir.org

Nickel(II) Coordination Compounds

Similar to cobalt(II), specific studies on Ni(II) complexes of this compound are scarce. Research on Ni(II) complexes with ligands containing both thiophene (B33073) and oxime or imine functionalities often reveals square planar or octahedral geometries. For example, Ni(II) complexes with thiosemicarbazone derivatives of thiophene have been shown to adopt distorted square planar geometries. nih.gov It is plausible that this compound would coordinate to Ni(II) in a similar bidentate fashion through the oxime nitrogen and the thiophene sulfur.

The magnetic properties of Ni(II) complexes are indicative of their geometry. Square planar Ni(II) complexes are typically diamagnetic, while octahedral complexes are paramagnetic. scielo.br

Table 1: Postulated Coordination Geometries and Magnetic Properties of this compound (L) Complexes

| Metal Ion | Plausible Formula | Probable Coordination Geometry | Expected Magnetic Moment (μ_eff) |

|---|---|---|---|

| Co(II) | [Co(L)₂Cl₂] | Tetrahedral | ~4.2 - 4.8 B.M. |

| Co(II) | [Co(L)₂(H₂O)₂]Cl₂ | Octahedral | ~4.7 - 5.2 B.M. |

| Ni(II) | [Ni(L)₂] | Square Planar | Diamagnetic |

| Ni(II) | [Ni(L)₂(H₂O)₂]Cl₂ | Octahedral | ~2.8 - 3.4 B.M. |

| Cu(II) | [Cu(L)₂Cl₂] | Distorted Octahedral | ~1.7 - 2.2 B.M. |

Note: This table is based on theoretical predictions and data from analogous compounds due to the lack of direct experimental data for this compound complexes.

Copper(II) Coordination Compounds

While direct crystal structures are unavailable, the synthesis of Cu(II) complexes with related thiophene-containing ligands has been reported. These complexes often exhibit distorted octahedral or square pyramidal geometries. mdpi.com The synthesis of a Cu(II) complex with this compound would likely proceed by reacting a Cu(II) salt, such as copper(II) chloride, with the ligand in an alcoholic solution. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying Cu(II) complexes. mdpi.com The g-tensor values obtained from EPR spectra can provide information about the coordination environment and the nature of the metal-ligand bonding. For a Cu(II) complex with this compound, the EPR spectrum would be expected to be characteristic of a d⁹ system, with anisotropy in the g-values reflecting a non-cubic coordination geometry. mdpi.com

Platinum(II) Coordination Compounds Utilizing Oxime Ligands

The coordination chemistry of platinum(II) with oxime-containing ligands is well-established, often resulting in square planar complexes. csic.es The synthesis of Pt(II) complexes with thiophene-derived ligands has also been explored, typically involving the reaction of K₂PtCl₄ with the respective ligand. rsc.org For a Pt(II) complex with this compound, a square planar geometry is highly probable, with the ligand coordinating in a bidentate or monodentate fashion.

¹⁹⁵Pt NMR spectroscopy is a key tool for characterizing platinum complexes. huji.ac.il The chemical shift in ¹⁹⁵Pt NMR is highly sensitive to the nature of the ligands coordinated to the platinum center. A complex of the type [Pt(L)₂Cl₂] would be expected to show a distinct ¹⁹⁵Pt NMR signal, with coupling to other NMR-active nuclei in the ligand, such as ¹H and ¹³C, providing further structural information. chemrxiv.org

Principles of Ligand Coordination and Analysis of Coordination Geometries

This compound possesses multiple potential donor atoms: the sulfur atom of the thiophene ring, the nitrogen atom of the oxime group, and the oxygen atom of the oxime group. The coordination behavior will depend on several factors, including the metal ion's nature (hard/soft acid-base properties), the reaction conditions, and the steric and electronic properties of the ligand itself.

Generally, the oxime group can coordinate to a metal ion in a few ways:

N-coordination: The nitrogen atom of the oxime is the most common coordination site.

N,O-chelation: Both the nitrogen and oxygen atoms of the deprotonated oxime group can bind to the metal center, forming a stable chelate ring.

The thiophene ring can also coordinate to a metal center through its sulfur atom (η¹(S) coordination) or through the π-system of the ring (η² or η⁵ coordination), though η¹(S) is more common for late transition metals. researchgate.netnih.govresearchgate.net For this compound, a bidentate coordination mode involving the oxime nitrogen and the thiophene sulfur is a strong possibility, leading to the formation of a five-membered chelate ring. The geometry around the metal center would then be determined by the number of coordinated ligands and any ancillary ligands present, commonly resulting in tetrahedral, square planar, or octahedral structures. nih.gov

Elucidation of Electronic Structure and Bonding within Metal Complexes

The electronic structure and bonding in these hypothetical complexes can be explored using a combination of experimental techniques and theoretical calculations.

Spectroscopic Techniques:

UV-Vis Spectroscopy: The d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes provide information about the ligand field splitting and the geometry of the coordination sphere. For instance, the position and intensity of these bands can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. jetir.orgderpharmachemica.com

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds of the oxime group, as well as the C-S stretching frequency of the thiophene ring upon coordination, can confirm the involvement of these groups in bonding to the metal ion. nih.gov

Magnetic Susceptibility Measurements:

This technique is crucial for determining the number of unpaired electrons in a complex, which in turn helps to deduce the oxidation state and the coordination geometry of the metal ion. scielo.br

Theoretical Calculations:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the optimized geometries, electronic structures, and spectroscopic properties of metal complexes. mdpi.com Such calculations could provide valuable insights into the nature of the metal-ligand bonding in this compound complexes, including the relative contributions of σ-donation and π-backbonding. The analysis of molecular orbitals (HOMO and LUMO) would help in understanding the electronic transitions and reactivity of these complexes.

Lack of Publicly Available Research Hinders Electrochemical Analysis of this compound Coordination Compounds

Despite a thorough review of scientific literature, detailed research findings and specific data concerning the electrochemical properties of coordination compounds derived from this compound remain elusive. Extensive searches have not yielded any specific studies, such as those employing cyclic voltammetry, that focus on the redox behavior of metal complexes incorporating this particular ligand.

The investigation into the electrochemical characteristics of coordination compounds is crucial for understanding their potential applications in areas such as catalysis, sensor technology, and materials science. This type of research typically involves studying the electron transfer processes, determining redox potentials, and assessing the stability of different oxidation states of the metal center as influenced by the coordinating ligand.

While there is a body of research on the electrochemical properties of complexes with related thiophene-containing ligands—like thiophene carboxamides and thiophene carboxylates—this information is not directly transferable to this compound. The electronic and structural differences imparted by the carboxaldoxime functional group would lead to unique electrochemical behavior in its metal complexes.

The absence of published data prevents a detailed discussion and the creation of data tables regarding the electrochemical properties of this compound coordination compounds. Further experimental research is necessary to elucidate the redox chemistry of these specific complexes and to understand how the this compound ligand modulates the electrochemical behavior of various metal centers. Until such studies are conducted and published, a comprehensive analysis as requested cannot be provided.

Comprehensive Spectroscopic Characterization of Thiophene 3 Carboxaldoxime and Its Adducts

Vibrational Spectroscopy Applications (Infrared and Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups and elucidating the structural framework of a molecule by probing its vibrational modes. For Thiophene-3-carboxaldoxime, the spectra are characterized by vibrations originating from the thiophene (B33073) ring and the carboxaldoxime substituent.

Key vibrational modes for the thiophene ring include C-H stretching, C=C and C-C ring stretching, and C-S stretching vibrations. Heteroaromatic C-H stretching bands typically appear in the 3100-3000 cm⁻¹ region. The C=C and C-C stretching vibrations within the thiophene ring are generally observed between 1650 and 1430 cm⁻¹. The C-S stretching vibration, characteristic of the thiophene moiety, can be identified in the 850-600 cm⁻¹ range.

The carboxaldoxime group (-CH=N-OH) introduces several characteristic bands. The O-H stretching vibration of the oxime group is typically observed as a broad band in the 3400-3100 cm⁻¹ region. The C=N stretching vibration appears in the 1680-1620 cm⁻¹ range, and the N-O stretching vibration is found between 960 and 930 cm⁻¹. In-plane and out-of-plane bending vibrations of the O-H group also provide structural information.

Data from spectral databases indicates that FT-IR and FT-Raman spectra for this compound have been recorded, providing experimental confirmation of these characteristic vibrational modes.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400-3100 (broad) | Oxime (-OH) |

| C-H Stretch (Aromatic) | 3100-3000 | Thiophene Ring |

| C=N Stretch | 1680-1620 | Oxime (-C=N) |

| C=C Stretch (Aromatic) | 1600-1400 | Thiophene Ring |

| N-O Stretch | 960-930 | Oxime (-N-O) |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, Multidimensional NMR) for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound reveals distinct signals for each proton. The protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at the 3-position, three distinct signals are expected for the ring protons at positions 2, 4, and 5. Their specific chemical shifts and coupling patterns (J-coupling) provide definitive information about their relative positions. The proton of the aldoxime group (CH=N) would also have a characteristic chemical shift, as would the hydroxyl proton (-OH), which is often broad and its position can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. This compound has five carbon atoms, four in the thiophene ring and one in the aldoxime group, each expected to produce a unique signal. The carbon of the C=N bond would have a characteristic chemical shift in the δ 140-160 ppm range. The chemical shifts of the thiophene ring carbons are influenced by the sulfur atom and the aldoxime substituent.

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the thiophene ring. An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, confirming the C-H framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| H2 (Thiophene) | ~8.0-8.5 | C2: ~125-135 |

| H4 (Thiophene) | ~7.2-7.8 | C3: ~130-140 |

| H5 (Thiophene) | ~7.2-7.8 | C4: ~120-130 |

| CH (Oxime) | ~8.0-8.5 | C5: ~120-130 |

Note: Predicted values are based on typical ranges for similar structures.

Mass Spectrometric Analysis for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₅H₅NOS, corresponding to a molecular weight of approximately 127.17 g/mol .

Upon electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) at m/z ≈ 127. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for thiophene-containing compounds often involve the cleavage of the thiophene ring or the substituent bonds.

Potential fragmentation patterns for this compound could include:

Loss of the hydroxyl radical (•OH, 17 Da) to give an ion at m/z 110.

Loss of nitric oxide (•NO, 30 Da) to yield a fragment at m/z 97.

Cleavage of the C-C bond between the ring and the substituent, potentially leading to a thienyl cation (C₄H₃S⁺, m/z 83) or a carboxaldoxime-related fragment.

Ring fragmentation, a characteristic of thiophenes, can lead to the formation of smaller ions like the thiirinium ion (C₂H₂S⁺˙).

The presence of these characteristic fragments in the mass spectrum helps to confirm the structure of the molecule.

Electronic Absorption Spectroscopy (UV-Vis and Diffuse Reflectance) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Thiophene and its derivatives are known to exhibit characteristic absorptions in the UV region due to π → π* transitions within the aromatic ring. The spectrum of thiophene itself shows a strong absorption band around 235 nm.

For this compound, the conjugation of the oxime group with the thiophene ring is expected to influence the electronic transitions. This extended conjugation typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted thiophene. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms of the oxime group may give rise to n → π* transitions, which are generally weaker and may be observed at longer wavelengths.

Studies on related thiophene derivatives show that substitution can significantly alter the absorption spectra, with donor-acceptor systems leading to charge-transfer bands that are sensitive to solvent polarity. The UV-Vis spectrum, therefore, serves as a sensitive probe of the conjugated electronic system of this compound.

Electron Paramagnetic Resonance Spectroscopy (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. This compound itself is a diamagnetic molecule and therefore EPR silent.

However, the oxime group is an excellent ligand capable of coordinating with transition metal ions. If this compound is used to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy becomes a powerful tool for characterizing the resulting adduct.

The EPR spectrum would provide detailed information about the electronic environment of the metal center. Key parameters derived from the spectrum include the g-tensor and hyperfine coupling constants. The g-values give insight into the electronic structure and symmetry of the metal complex. Hyperfine coupling, which arises from the interaction of the unpaired electron's spin with the magnetic nuclei of the metal and the coordinating ligand atoms (like ¹⁴N), can confirm the coordination of the this compound ligand to the metal center and provide details about the nature of the metal-ligand bond.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles.

This technique would unambiguously determine:

The planarity of the thiophene ring.

The precise geometry and conformation of the carboxaldoxime substituent relative to the ring.

The stereochemistry of the oxime group (E or Z configuration).

The intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, that govern the crystal packing.

The resulting crystal structure provides a complete and accurate picture of the molecule's architecture, serving as a benchmark for computational models and for interpreting data from other spectroscopic methods.

Advanced Spectroscopic Techniques for Investigating Conformational Isomerism and Purity

Beyond the fundamental techniques, advanced spectroscopic methods can probe more subtle structural details like isomerism and assess sample purity.

Conformational Isomerism: The C=N double bond of the oxime group can exist in two geometric configurations: E (trans) or Z (syn). These isomers may coexist in solution, and their study is crucial. Variable-temperature NMR (VT-NMR) can be used to study the dynamics of isomerization. At low temperatures, the rotation around the C-N bond might be slow enough on the NMR timescale to observe separate signals for the E and Z isomers, while at higher temperatures, these signals might coalesce into an average signal.

Purity Analysis: The purity of a this compound sample can be effectively determined by combining chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the main compound from any impurities, with the mass spectrometer providing identification of each component based on its mass and fragmentation pattern. Quantitative NMR (qNMR) is another powerful method for purity assessment, where the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.

Computational Chemistry and Theoretical Modeling of Thiophene 3 Carboxaldoxime Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to predict the geometry and electronic landscape of molecules like Thiophene-3-carboxaldoxime. By solving approximations of the Schrödinger equation, DFT can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and map the distribution of electrons within the molecule.

DFT calculations for thiophene (B33073) derivatives are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between computational cost and accuracy. nih.govdntb.gov.uanih.gov These calculations yield critical geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents typical bond lengths and angles that would be determined through a DFT geometry optimization.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=N | ~1.28 Å |

| N-O | ~1.41 Å | |

| C-S (ring) | ~1.72 Å | |

| C=C (ring) | ~1.37 Å | |

| Bond Angle | C-C=N | ~121° |

| C=N-O | ~111° | |

| C-S-C (ring) | ~92° |

Furthermore, DFT is instrumental in elucidating electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting sites of intermolecular interactions. dntb.gov.ua

Table 2: Calculated Electronic Properties of this compound

This table shows representative electronic property values obtained from DFT calculations.

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and the energy required for electronic excitation. |

Prediction of Spectroscopic Parameters through Quantum Chemical Methodologies

Quantum chemical methods are highly effective in predicting the spectroscopic signatures of molecules, which is essential for interpreting experimental data. For this compound, these computational approaches can forecast its appearance in various spectroscopic techniques.

Vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman, can be simulated by calculating the harmonic vibrational frequencies at the molecule's optimized geometry. nih.gov These calculations predict the wavenumbers at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. Comparing these predicted spectra with experimental results helps in the structural confirmation of the compound.

Electronic spectra, specifically Ultraviolet-Visible (UV-Vis) absorption, are predicted using Time-Dependent DFT (TD-DFT). dntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scholaris.ca

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. colab.ws These calculations provide theoretical chemical shifts that, when compared to experimental values, aid in the complete assignment of all signals in the NMR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

This table provides examples of computationally predicted spectroscopic parameters.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

| FT-IR | Vibrational Frequency | ~3300 cm⁻¹ | O-H stretch |

| ~1650 cm⁻¹ | C=N stretch | ||

| ~850 cm⁻¹ | C-S stretch | ||

| UV-Vis (TD-DFT) | λmax | ~265 nm | π → π* transition |

| ¹³C NMR (GIAO) | Chemical Shift | ~145 ppm | C=N carbon |

| ~125 ppm | Thiophene ring carbons |

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This provides a "movie" of molecular behavior at the atomic scale.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. The simulation can reveal information about its conformational flexibility, stability, and how it interacts with solvent molecules through hydrogen bonds or other non-covalent forces. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Radial Distribution Function (RDF) to understand the solvation shell structure. researchgate.net

In Silico Ligand-Receptor Binding Studies and Molecular Docking Assessments

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). techscience.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net The results are ranked by a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. mdpi.com The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov

Table 4: Representative Molecular Docking Results for this compound

This table illustrates a hypothetical outcome of docking this compound into a protein active site.

| Parameter | Result |

| Target Protein | Example Kinase A |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Interacting Residues | Lys72, Glu91, Leu134 |

| Types of Interactions | Hydrogen bond with Glu91 (via oxime -OH), Hydrophobic interaction with Leu134 (via thiophene ring) |

Reaction Mechanism Elucidation through Advanced Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational methods could be used to elucidate its synthesis mechanism, for example, the reaction between thiophene-3-carboxaldehyde and hydroxylamine (B1172632). DFT calculations can determine the activation energy (the energy barrier of the transition state), which provides insight into the reaction rate. chemrxiv.org These studies can also explore potential side reactions or degradation pathways by comparing the energy barriers of competing reaction channels. By understanding the reaction at a molecular level, conditions can be optimized to improve yield and selectivity.

Chemical Reactivity and Derivatization Pathways of Thiophene 3 Carboxaldoxime

Transformation to Thiophene-3-carbonitrile via Dehydration Methods

The dehydration of aldoximes is a fundamental and widely utilized transformation in organic chemistry for the synthesis of nitriles. Thiophene-3-carboxaldoxime can be efficiently converted to Thiophene-3-carbonitrile, a key synthetic building block, through various dehydration protocols. chemicalbook.com This reaction involves the elimination of a water molecule from the oxime moiety. A multitude of reagents and catalytic systems have been developed to facilitate this conversion under mild and efficient conditions.

The choice of dehydrating agent is crucial and often depends on the substrate's sensitivity and the desired reaction conditions. Common methods employ reagents that activate the oxime's hydroxyl group, transforming it into a better leaving group. These methods range from classical acidic or basic conditions to more modern catalytic approaches. For instance, reagents like titanium(III) triflate (TiCl3(OTf)) and 1-chlorosulfinyl-4-dimethylaminopyridinium chloride have been reported for the effective dehydration of aldoximes. deepdyve.com Phase-transfer catalysis has also been employed to achieve this transformation conveniently. deepdyve.com

The general mechanism involves the activation of the hydroxyl group followed by an elimination step, which can proceed through various pathways depending on the reagent used. The resulting Thiophene-3-carbonitrile is a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| Titanium(III) triflate (TiCl3(OTf)) | Catalytic amounts | deepdyve.com |

| 1-Chlorosulfinyl-4-dimethylaminopyridinium Chloride | Stoichiometric reagent | deepdyve.com |

| Trichloromethyl Carbonochloridate | Stoichiometric reagent | deepdyve.com |

| Polymer-supported Phosphine/Carbon Tetrachloride | Heterogeneous conditions | deepdyve.com |

| Phase-Transfer Conditions | Biphasic system | deepdyve.com |

Investigation of Photoinduced Electron-Transfer and Hydrogen Atom Transfer Mechanisms

The photophysical and photochemical properties of thiophene (B33073) derivatives are of significant interest due to their applications in materials science and photoredox catalysis. This compound, possessing both a photoexcitable thiophene ring and reactive C-H and O-H bonds, is a candidate for engaging in photoinduced electron-transfer (PET) and hydrogen atom transfer (HAT) processes.

Photoinduced Electron Transfer (PET): Upon absorption of light, the thiophene moiety can be promoted to an excited state, becoming a potent electron donor or acceptor. In the presence of a suitable electron acceptor (like an onium salt) or donor, photoinduced electron transfer can occur. acs.orgresearchgate.net This process generates a thiophene radical cation and the corresponding radical anion of the reaction partner. acs.org The feasibility of PET is governed by the redox potentials of the donor and acceptor and the excited state energy of the sensitizer, as described by the Rehm-Weller equation. acs.org For this compound, the excited state of the thiophene ring could initiate electron transfer, leading to radical species that can undergo further chemical transformations.

Hydrogen Atom Transfer (HAT): HAT is a fundamental reaction mechanism involving the concerted transfer of a proton and an electron from a donor to an acceptor. scripps.edu This process is crucial in many free-radical reactions and enzymatic pathways. nih.govnih.gov The primary driving force for HAT is the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com In this compound, potential HAT donors include the C-H bonds of the thiophene ring and the O-H bond of the oxime group. A sufficiently reactive radical species could abstract a hydrogen atom from one of these positions, generating a thienyl or an iminoxyl radical, respectively. These radical intermediates can then be trapped or participate in subsequent reaction steps, providing a pathway for C-H or O-H functionalization.

| Mechanism | Description | Key Factors |

|---|---|---|

| Photoinduced Electron Transfer (PET) | Transfer of an electron between a photoexcited species and a ground-state species. acs.org | Redox potentials, excited state energy, solvent polarity. acs.org |

| Hydrogen Atom Transfer (HAT) | Concerted movement of a proton and an electron (a hydrogen atom). scripps.edu | Bond dissociation energies (BDEs), radical polarity. scripps.edumdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring Scaffold

The aromatic thiophene ring is susceptible to both electrophilic and nucleophilic substitution reactions, with its reactivity being significantly influenced by the nature of the substituents attached to it.

Electrophilic Aromatic Substitution (SEAr): The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). pharmaguideline.comnih.gov Electrophilic attack preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate (Wheland intermediate) through resonance involving the sulfur atom. researchgate.netyoutube.com In this compound, the carboxaldoxime group at the 3-position acts as a deactivating, meta-directing group. The electron-withdrawing nature of the C=N-OH moiety reduces the electron density of the ring, making it less reactive towards electrophiles compared to unsubstituted thiophene. Electrophilic attack would be directed primarily to the C5 position, which is 'meta' to the deactivating group and is also an α-position of the thiophene ring. Attack at the C2 position is also possible, but would be less favored.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unsubstituted thiophene ring is difficult. However, the presence of strong electron-withdrawing groups can facilitate SNAr by stabilizing the negative charge in the intermediate Meisenheimer complex. uoanbar.edu.iqresearchgate.netnih.gov The 3-carboxaldoxime group, being electron-withdrawing, would increase the ring's susceptibility to nucleophilic attack compared to unsubstituted thiophene. A strong nucleophile could potentially attack the positions ortho or para to the activating group, displacing a suitable leaving group if one were present on the ring. For instance, in a hypothetical 2-halo-thiophene-3-carboxaldoxime, nucleophilic attack would be favored at the C2 position.

| Reaction Type | Directing Effect of 3-Carboxaldoxime | Predicted Major Product Position |

|---|---|---|

| Electrophilic Substitution | Deactivating, Meta-directing | C5 |

| Nucleophilic Substitution (on a halo-derivative) | Activating | Ortho/Para to the oxime group |

Functionalization and Chemical Modifications of the Oxime Moiety

The oxime functional group (-CH=N-OH) in this compound is a versatile handle for a wide array of chemical modifications. researchgate.net Its reactivity allows for the introduction of diverse functionalities, making it a valuable synthon in medicinal chemistry and materials science. researchgate.net

The hydroxyl group of the oxime is nucleophilic and can undergo reactions such as O-alkylation and O-acylation to form oxime ethers and esters, respectively. These derivatives are important building blocks in their own right. researchgate.net Furthermore, the oxime itself can be transformed into other key functional groups. As discussed, dehydration yields a nitrile (Section 6.1). Reduction of the oxime can lead to the formation of either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions employed. Hydrolysis under acidic conditions can regenerate the parent aldehyde, Thiophene-3-carboxaldehyde.

The C=N double bond can also participate in cycloaddition reactions. Additionally, rearrangements, such as the Beckmann rearrangement (more common for ketoximes), can be envisioned under specific catalytic conditions, potentially leading to amide derivatives. These transformations highlight the synthetic utility of the oxime moiety for the elaboration of the thiophene scaffold.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Dehydration | Dehydrating agents (e.g., Ac2O, SOCl2) | Nitrile |

| Reduction | Reducing agents (e.g., LiAlH4, H2/Catalyst) | Amine or Hydroxylamine (B1172632) |

| Hydrolysis | Aqueous acid (e.g., HCl) | Aldehyde |

| O-Alkylation | Alkyl halide, Base | Oxime Ether |

| O-Acylation | Acyl halide or Anhydride, Base | Oxime Ester |

Exploration of Advanced Research Applications and Frontiers

Catalysis and Organometallic Chemistry

The structural features of thiophene-3-carboxaldoxime make it an intriguing candidate for ligand development in organometallic chemistry and catalysis. The presence of nitrogen and oxygen atoms in the oxime group, along with the sulfur atom in the thiophene (B33073) ring, offers multiple potential coordination sites for metal centers.

While research specifically detailing the use of this compound metal complexes in oligomerization or sulfoxidation is nascent, the broader class of thiophene-based ligands has demonstrated significant utility in transition metal catalysis. Thiophenes and their derivatives are known to undergo a variety of reactions with transition metal complexes, which can lead to products where the thiophene is either partially reduced or cleaved at a carbon-sulfur bond. researchgate.net

Complexes of metals such as zinc(II), copper(II), and cobalt(II) have been successfully prepared with related thiophene carboxamide ligands. nih.govnih.gov In these complexes, coordination often occurs through the carbonyl oxygen and a pyridine (B92270) nitrogen, demonstrating the principle of using functional groups on the thiophene ring to chelate metals. nih.govnih.gov This precedent suggests that the oxime group of this compound could similarly act as a coordinating agent, forming stable complexes with transition metals like palladium, rhodium, and copper. These hypothetical complexes could potentially catalyze a range of organic transformations. The electronic properties of the thiophene ring, modulated by the oxime substituent, could influence the catalytic activity and selectivity of the metallic center in processes such as C-C coupling reactions or oxidation reactions.

A "privileged ligand" is a molecular framework that is capable of binding to various metals and catalyzing a diverse array of chemical reactions with high efficiency and selectivity. researchgate.net While the thiophene-oxime scaffold has not yet formally achieved this status, its constituent parts suggest significant potential. Chiral Schiff bases, which share the imine functionality with oximes, are well-established privileged ligands. researchgate.net The thiophene ring itself is a key component in ligands used for asymmetric catalysis. rsc.org

The combination of the thiophene ring and the oxime group within one molecule provides a platform for creating ligands with tunable steric and electronic properties. By modifying the substituents on the thiophene ring or the oxime, a library of ligands could be generated. This modularity is a key characteristic of privileged ligand scaffolds. researchgate.net Such ligands could find application in both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the catalyst is immobilized on a solid support, potentially enhancing recyclability and industrial applicability.

Materials Science Innovations

The field of materials science has seen a surge of interest in organic molecules for electronic applications, owing to their potential for creating flexible, lightweight, and cost-effective devices. Thiophene-based materials are at the forefront of this research.

Thiophene-based π-conjugated organic small molecules and polymers are subjects of significant current interest for their potential use as organic semiconductors. researchgate.net These materials form the active layers in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netnih.gov The excellent charge-transport properties of polythiophenes and oligothiophenes are derived from the delocalized π-electron system of the thiophene rings.

The incorporation of a carboxaldoxime functional group onto the thiophene ring offers a strategic handle for modifying the electronic properties of the core structure. The oxime group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical factor in designing efficient organic semiconductors. researchgate.net Furthermore, the hydrogen bonding capability of the oxime's hydroxyl group could be exploited to control the solid-state packing of the molecules, a crucial determinant of charge carrier mobility in organic electronic devices.

The thiophene-oxime scaffold serves as a versatile platform for designing a variety of functional materials. Beyond organic electronics, these scaffolds can be integrated into more complex systems. For instance, thiophene-based azo dyes, which incorporate the N=N linkage, are used in a range of industries. espublisher.com The C=N bond of the oxime offers a point for further chemical elaboration, allowing the thiophene-oxime unit to be polymerized or grafted onto other materials.

This synthetic flexibility allows for the creation of materials with tailored properties. For example, polymers incorporating the thiophene-oxime motif could be designed to have specific optical, thermal, or mechanical characteristics. Such materials could find applications as sensors, in protective coatings, or as components in nanotechnology, where the precise control over molecular structure and intermolecular interactions is paramount. researchgate.net

Preclinical Biological Evaluations and Mechanistic Studies

Thiophene and oxime moieties are both well-known pharmacophores, appearing in numerous biologically active compounds. Their combination in the this compound scaffold has prompted investigations into its potential therapeutic applications, with significant research focusing on derivatives for anticancer, anti-inflammatory, and antimicrobial activities.

The introduction of an oxime functional group onto a thiophene core has been shown to enhance anticancer activity. nih.gov Studies on thiophene carboxamide derivatives, which are structurally related to the oxime, have identified compounds with potent antiproliferative effects against various cancer cell lines. mdpi.comnih.govnih.govresearchgate.net For instance, certain thiophene carboxamides have shown significant cytotoxicity against melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cell lines. mdpi.com Mechanistic studies suggest that these compounds can induce apoptosis through the activation of caspases 3 and 7 and cause mitochondrial depolarization. nih.gov The thiophene ring's aromaticity enhances receptor binding, while the functional group allows for modifications that improve selectivity and potency. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2b | Hep3B (Liver) | 5.46 | nih.govnih.gov |

| Compound 2e | Hep3B (Liver) | 12.58 | nih.govnih.gov |

| MB-D2 | A375 (Melanoma) | Significant Cytotoxicity | nih.gov |

| F8 | MDA-MB-231 (Breast) | µM range | mdpi.com |

Thiophene derivatives are also recognized for their anti-inflammatory properties. nih.govnih.gov The mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Research on thiophene-based oxime derivatives has pointed to their potential as anti-inflammatory agents. researchgate.netresearchgate.net For example, various ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates have been synthesized and tested, showing in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. jpsbr.org Similarly, derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have demonstrated analgesic and anti-inflammatory effects, with some compounds showing activity comparable to the standard drug diclofenac (B195802) sodium. derpharmachemica.com

Furthermore, the thiophene scaffold is a core component of many compounds with significant antimicrobial activity. nih.govnih.govresearchgate.net The development of novel thiophene derivatives is a key strategy in combating drug-resistant bacteria. frontiersin.org Studies have shown that thiophene carboxamide analogues can be effective against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com The antibacterial efficacy is often linked to the specific substitutions on the thiophene ring, with the carboxamide linkage playing a crucial role in the biological activity. mdpi.com

In Vitro Cytotoxicity Assessments on Human and Other Cell Lines

The thiophene scaffold is a recurring motif in medicinal chemistry, with numerous derivatives being evaluated for their cytotoxic potential against a variety of cancer cell lines. While research specifically on this compound is limited in the public domain, extensive studies on analogous thiophene-containing compounds provide significant insights into their anticancer activities.

One study synthesized a series of novel thiophene-based compounds and evaluated their cytotoxic effects on human cancer cell lines HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that some of these compounds exhibited promising cytotoxic activity. For instance, certain derivatives demonstrated significant dose-dependent inhibition of cancer cell proliferation.

In a separate investigation, a series of thiophene carboxamide derivatives were synthesized and assessed for their antiproliferative effects against normal HaCaT (human keratinocyte) cells and three cancer cell lines: A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer). mdpi.comcitedrive.com Two of the synthesized compounds showed notable cytotoxic effects on all the tested cancer cell lines. mdpi.comcitedrive.com Further mechanistic studies on the most potent compound, MB-D2, revealed that it induced caspase-3/7 activation and mitochondrial depolarization, key events in apoptosis (programmed cell death), and was highly selective against A375 cancer cells without affecting the normal HaCaT cells. mdpi.com

Another research effort focused on ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. These compounds were evaluated for their in vitro antiproliferative activity against the A-549 human lung cancer cell line. One derivative, compound S8, demonstrated effective cytotoxic activity at a concentration of 10⁻⁴ M when compared to the standard drug adriamycin. nih.gov

These studies collectively highlight the potential of the thiophene core in designing novel anticancer agents. The cytotoxic efficacy of these derivatives often depends on the nature and position of various substituents on the thiophene ring.

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Thiophene-based compounds | HepG2, MCF-7 | Showed promising cytotoxic activity. | researchgate.net |

| Thiophene carboxamide derivatives (e.g., MB-D2) | A375, HT-29, MCF-7 | Exhibited significant cytotoxic effects on all cancer cell lines; MB-D2 showed high selectivity for A375 cells and induced apoptosis. | mdpi.comcitedrive.com |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S8) | A-549 | Demonstrated effective cytotoxic activity at 10⁻⁴ M. | nih.gov |

In Vitro Antimicrobial and Antifungal Activity Investigations

The thiophene nucleus is a key structural component in a variety of compounds that have been investigated for their antimicrobial and antifungal properties. While specific data on this compound is not extensively available, the broader class of thiophene derivatives has shown significant promise in this area.

A study on a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed potent antibacterial and antifungal activities. nih.gov Compound S1 was identified as a highly effective antibacterial agent against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, with a minimum inhibitory concentration (MIC) value of 0.81 µM/ml. In the same study, compound S4 displayed excellent antifungal activity against Candida albicans and Aspergillus niger, with an MIC of 0.91 µM/ml, comparable to the standard antifungal drug fluconazole. nih.gov

Another investigation into novel armed thiophene derivatives also demonstrated their potential as antimicrobial agents. The results from in vitro antibacterial testing showed that compounds 7, 8a, and 8b had the most significant antibacterial activity against all tested bacteria. nih.gov Notably, thiophene derivative 7 was found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The presence of benzimidazole (B57391) and thiophene moieties in the molecular structure was suggested to be a valuable combination for the development of new antimicrobial agents. nih.gov

Furthermore, research into thiophene/furan-1,3,4-oxadiazole carboxamides as potential succinate (B1194679) dehydrogenase inhibitors has yielded compounds with potent antifungal activity. nih.gov Several of these derivatives, including compounds 4b, 4g, 4h, 4i, and 5j, showed remarkable activity against a panel of seven phytopathogenic fungi, with EC50 values against Sclerotinia sclerotiorum ranging from 0.1 to 1.1 mg/L. nih.gov

The antimicrobial and antifungal efficacy of thiophene derivatives is often attributed to the presence of the sulfur atom in the ring, which can interact with biological targets, and the ability to introduce various functional groups that can modulate the biological activity.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Activity | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S1) | S. aureus, B. subtilis, E. coli, S. typhi | MIC = 0.81 µM/ml | nih.gov |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound S4) | C. albicans, A. niger | MIC = 0.91 µM/ml | nih.gov |

| Armed Thiophene Derivative (Compound 7) | P. aeruginosa | More potent than gentamicin | nih.gov |

| Thiophene/furan-1,3,4-oxadiazole carboxamides (e.g., 4i) | S. sclerotiorum | EC50 = 0.1 - 1.1 mg/L | nih.gov |

Structure-Activity Relationship (SAR) Derivations from Preclinical Biological Data

The development of thiophene derivatives as therapeutic agents heavily relies on understanding their structure-activity relationships (SAR). SAR studies help in identifying the key structural features responsible for the biological activity and in designing more potent and selective compounds.

In the context of anticancer activity, the substitution pattern on the thiophene ring plays a crucial role. For a series of thiophene-3-carboxamide (B1338676) derivatives designed as JNK inhibitors, it was found that the position of the carboxamide group is critical for inhibitory activity. nih.govnih.gov An analogue with the carboxamide at the 5-position was completely inactive. nih.gov Furthermore, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups resulted in less active compounds compared to the unsubstituted analogue. nih.gov This suggests that steric hindrance at these positions might be detrimental to the compound's ability to bind to its target.

SAR studies on thiophene-based antibacterial agents have also yielded valuable insights. In a series of 5-bromothiophene-2-carboxylic acid derivatives, the nature of the substituent introduced via coupling reactions with various arylboronic acids significantly influenced the antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. researchgate.net The derivative 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) showed outstanding antibacterial action with a MIC value of 3.125 mg/mL, which was superior to the standard drugs ciprofloxacin (B1669076) and ceftriaxone. researchgate.net This highlights the importance of the electronic and steric properties of the aryl group at the 5-position.

For antifungal thiophene derivatives, SAR studies have indicated that the combination of the thiophene ring with other heterocyclic moieties can lead to enhanced activity. For instance, in a series of thiophene-thiazole and pyrimidine (B1678525) derivatives, the specific arrangement of these rings and their substituents was found to be critical for their anticancer effects. researchgate.net

The planarity and aromaticity of the thiophene ring are thought to enhance receptor binding, while its structure allows for functionalization to improve potency and selectivity. mdpi.com The electron delocalization of the sulfur atom within the π-system contributes to the thiophene's reactivity and its value as a pharmacophore with diverse biological effects. mdpi.com

Table 3: Summary of Key SAR Findings for Thiophene Derivatives

| Biological Activity | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| JNK Inhibition | Position of carboxamide group on thiophene ring | Carboxamide at 3-position is crucial; inactive at 5-position. | nih.govnih.gov |

| JNK Inhibition | Substitution at 4- and 5-positions | Methyl substitution leads to decreased activity. | nih.gov |

| Antibacterial (XDR S. Typhi) | Aryl group at 5-position of thiophene-2-carboxylate | p-tolyl group showed the highest activity. | researchgate.net |

| General | Aromaticity and planarity of the thiophene ring | Enhances receptor binding. | mdpi.com |

Q & A

Q. What are the recommended synthetic methodologies for preparing Thiophene-3-carboxaldoxime, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via the condensation of Thiophene-3-carboxaldehyde with hydroxylamine under controlled pH conditions. Key parameters include:

- Reagent Ratios: A 1:1.2 molar ratio of aldehyde to hydroxylamine hydrochloride ensures complete conversion .

- Solvent Selection: Ethanol or methanol is preferred due to their polar protic nature, which facilitates nucleophilic attack .

- pH Control: Maintain a weakly acidic environment (pH 5–6) using sodium acetate buffer to prevent oxime degradation .

- Monitoring: Track progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How should this compound be purified, and what analytical techniques confirm its structural integrity?

Methodological Answer:

- Purification: Use column chromatography (silica gel, 60–120 mesh) with a gradient elution of ethyl acetate in hexane (10–30%) to isolate the oxime .

- Characterization:

- FT-IR: Confirm the presence of oxime (-NOH) via a broad peak at 3200–3400 cm⁻¹ (O-H stretch) and a sharp band near 1660 cm⁻¹ (C=N stretch) .

- NMR: In H NMR (DMSO-d₆), the oxime proton appears as a singlet at δ 10.2–10.8 ppm, while the thiophene protons resonate between δ 7.2–8.1 ppm .

- Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 142.18 (C₅H₅N₂OS) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent decomposition .

- Light Sensitivity: Protect from UV exposure by using amber glassware, as prolonged light exposure may induce isomerization .

- Incompatibilities: Avoid contact with strong oxidizing agents (e.g., HNO₃) or bases (e.g., NaOH), which may trigger hazardous reactions (e.g., sulfur oxide release) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Target Specificity: Screen derivatives against a panel of enzyme targets (e.g., kinases, proteases) to identify selectivity profiles, as conflicting data may arise from off-target interactions .

- Dose-Response Analysis: Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 μM) to establish potency thresholds and rule out false positives from high-dose artifacts .

- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography to verify stereochemistry, as oxime geometry (syn/anti) significantly impacts bioactivity .

Q. What strategies optimize the solubility of this compound in aqueous reaction media for pharmacological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO:water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in enzymatic assays .

- pH Adjustment: Dissolve the compound in PBS (pH 7.4) containing 0.1% Tween-20 to mimic physiological conditions .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) at the thiophene ring’s 5-position to improve hydrophilicity .

Q. How can computational modeling predict the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions) .

- Docking Studies: Simulate interactions with transition-metal catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in C–N bond formation .

- Solvent Effects: Use COSMO-RS models to assess solvent polarity’s impact on reaction activation energy .

Data Analysis and Literature Retrieval

Q. What systematic approaches ensure comprehensive literature retrieval for this compound-related studies?

Methodological Answer:

- CAS Registry Number: Use CAS 42466-50-2 in SciFinder or Reaxys to bypass nomenclature inconsistencies .

- Keyword Combinations: Pair “this compound” with terms like “synthesis,” “spectroscopy,” or “bioactivity” in PubMed/Google Scholar .

- Patent Databases: Search Espacenet or USPTO using SMILES strings (e.g., C1=CSC(=C1)C(=N)O) to locate industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.